molecular formula C19H33N B13828721 N-Dodecyl-N-methylaniline CAS No. 30189-91-4

N-Dodecyl-N-methylaniline

Cat. No.: B13828721
CAS No.: 30189-91-4
M. Wt: 275.5 g/mol
InChI Key: GOJIVVWJAXAPGS-UHFFFAOYSA-N
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Description

N-Dodecyl-N-methylaniline (CAS 30189-91-4), with the molecular formula C₁₉H₃₃N and molecular weight 275.47 g/mol, is a tertiary amine featuring a phenyl group, a dodecyl chain, and a methyl group attached to the nitrogen atom . It is structurally characterized by a long hydrophobic dodecyl chain and an aromatic ring, which confer unique solubility and interfacial properties. This compound is used in specialized applications such as surfactants, phase-transfer catalysts, and polymer additives due to its amphiphilic nature . Synonyms include N-Methyl-N-phenyldodecylamine and NSC 408962 .

Properties

CAS No.

30189-91-4

Molecular Formula

C19H33N

Molecular Weight

275.5 g/mol

IUPAC Name

N-dodecyl-N-methylaniline

InChI

InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-10-11-15-18-20(2)19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3

InChI Key

GOJIVVWJAXAPGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N-methylbenzoquinone, while reduction could produce this compound derivatives with altered alkyl chains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between N-Dodecyl-N-methylaniline and structurally related amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound 30189-91-4 C₁₉H₃₃N 275.47 Phenyl + dodecyl + methyl on N Surfactants, polymer additives
Dimethyl Lauryl Amine 112-18-5 C₁₄H₃₁N 213.41 Dodecyl + two methyl groups on N Polymer additives, corrosion inhibitors
N-Dodecylaniline 3007-74-7 C₁₈H₃₁N 261.45 Phenyl + dodecyl on N (no methyl group) Surfactant precursors, organic synthesis
N,N-Dimethylaniline 121-69-7 C₈H₁₁N 121.18 Phenyl + two methyl groups on N Dyes, pharmaceuticals, agrochemicals

Key Research Findings

Hydrophobicity and Solubility: The dodecyl chain in this compound enhances hydrophobicity compared to N,N-Dimethylaniline (C₈H₁₁N), making it more soluble in nonpolar solvents and suitable for emulsification . Dimethyl Lauryl Amine (C₁₄H₃₁N), lacking an aromatic ring, exhibits higher volatility and is used in polymer formulations requiring lower molecular weight amines .

Steric Effects and Reactivity :

  • The methyl group on this compound reduces nucleophilicity compared to N-Dodecylaniline (which has a reactive N–H bond). This steric hindrance limits its use in reactions requiring amine proton participation, such as Schiff base formation .
  • N,N-Dimethylaniline , with two methyl groups, is highly electron-donating, facilitating its use in electrophilic aromatic substitution reactions (e.g., dye synthesis) .

Toxicity and Safety: Dimethyl Lauryl Amine (UN2735) is classified as corrosive, requiring stringent handling protocols .

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